REACTION_CXSMILES
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[F:1][C:2]([F:17])([F:16])[C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:10]#[C:11][Si](C)(C)C.C([O-])([O-])=O.[K+].[K+]>CO>[C:10]([C:4]1[CH:5]=[CH:6][C:7]([NH2:9])=[N:8][C:3]=1[C:2]([F:1])([F:17])[F:16])#[CH:11] |f:1.2.3|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product is purified by chromatography on silica gel using a cyclohexane/ethyl acetate gradient
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Name
|
|
Type
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product
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Smiles
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C(#C)C=1C=CC(=NC1C(F)(F)F)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |